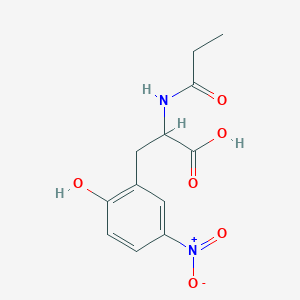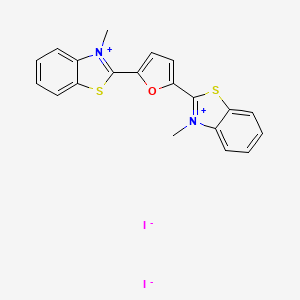![molecular formula C13H16N2O2 B14309657 2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol CAS No. 113464-95-2](/img/structure/B14309657.png)
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol is a compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of a methoxy group, a phenolic hydroxyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Pyrazole Ring to the Phenol: The pyrazole ring is then attached to the phenol through a substitution reaction, where the ethyl group acts as a linker between the two moieties.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the phenol ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
作用機序
The mechanism of action of 2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
2-Methoxy-4-methylphenol: Similar structure but lacks the pyrazole ring.
4-Hydroxy-3-methoxytoluene: Similar structure but lacks the ethyl linker and pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole: Contains the pyrazole ring but lacks the phenolic hydroxyl group.
Uniqueness
2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol is unique due to the combination of the methoxy group, phenolic hydroxyl group, and pyrazole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
113464-95-2 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
2-methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol |
InChI |
InChI=1S/C13H16N2O2/c1-9-7-11(15-14-9)5-3-10-4-6-12(16)13(8-10)17-2/h4,6-8,16H,3,5H2,1-2H3,(H,14,15) |
InChIキー |
HNMINABMLHQMML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)CCC2=CC(=C(C=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


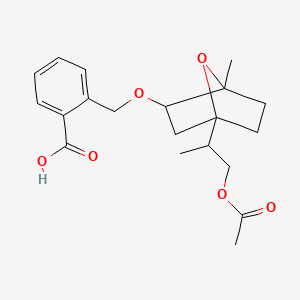
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
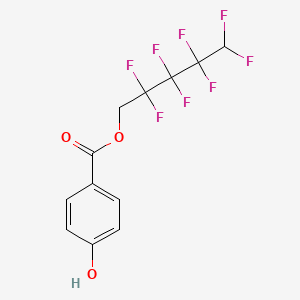
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
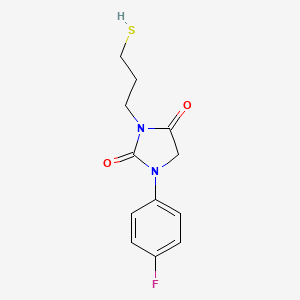
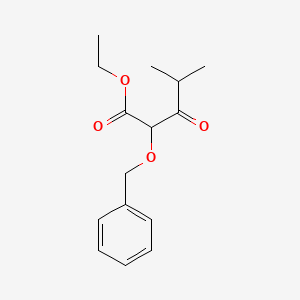
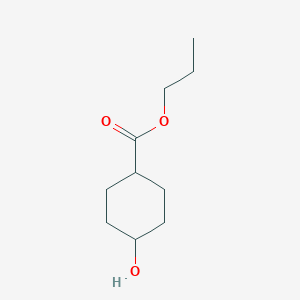
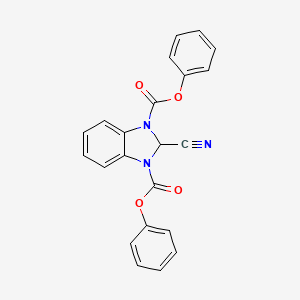
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
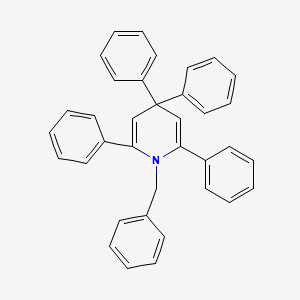
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
